(R)-2-Amino-3-phenylpropionic acid methylester
Overview
Description
®-2-Amino-3-phenylpropionic acid methylester is an organic compound that belongs to the class of amino acid esters It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a phenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenylpropionic acid methylester typically involves the esterification of ®-2-Amino-3-phenylpropionic acid. One common method is the reaction of the amino acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at room temperature, and the product is obtained in good to excellent yields .
Another method involves the use of trimethylchlorosilane (TMSCl) with methanol. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .
Industrial Production Methods
Industrial production of ®-2-Amino-3-phenylpropionic acid methylester may involve large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-phenylpropionic acid methylester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: ®-2-Amino-3-phenylpropionic acid and methanol.
Reduction: ®-2-Amino-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-3-phenylpropionic acid methylester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-phenylpropionic acid methylester involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical processes .
Comparison with Similar Compounds
®-2-Amino-3-phenylpropionic acid methylester can be compared with other amino acid esters such as:
(S)-2-Amino-3-phenylpropionic acid methylester: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
®-2-Amino-3-(4-hydroxyphenyl)propionic acid methylester: A derivative with a hydroxyl group on the phenyl ring, which may have different chemical and biological properties.
The uniqueness of ®-2-Amino-3-phenylpropionic acid methylester lies in its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUZFOSJDMAFZ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306319 | |
Record name | (+)-Phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21685-51-8 | |
Record name | (+)-Phenylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21685-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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